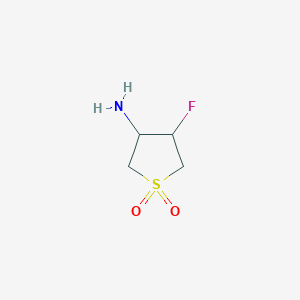
3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione
Übersicht
Beschreibung
3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione is a useful research compound. Its molecular formula is C4H8FNO2S and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications, drawing from diverse research sources.
Chemical Structure and Properties
This compound is characterized by its unique thiolane ring structure, which incorporates an amino group and a fluorine atom. Its molecular formula is C5H8FNO2S, and it has been studied for its interactions with various biological targets.
Biological Activities
Antiviral Activity
Research has shown that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of thiolane compounds have been evaluated for their efficacy against Hepatitis C Virus (HCV) and other viral infections. A study indicated that modifications in the thiolane structure could enhance antiviral activity by improving binding affinity to viral targets .
Antimicrobial Properties
Thiolane derivatives have demonstrated antimicrobial properties against a range of pathogens. A comparative study highlighted that certain modifications in the thiolane ring could lead to increased activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways relevant to cancer and inflammatory diseases. The compound's ability to bind to active sites of these enzymes suggests a mechanism that could be exploited for therapeutic purposes .
Case Studies
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of thiolane derivatives, this compound was tested against HCV replicons in vitro. The results indicated an IC50 value in the low micromolar range, suggesting significant antiviral activity compared to control compounds .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial effects of various thiolane derivatives. The study found that this compound exhibited substantial inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Synthesis
The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. The most common synthetic route includes:
- Formation of the thiolane ring via cyclization reactions.
- Introduction of the amino and fluorine groups through nucleophilic substitution reactions.
Research Findings Summary Table
Eigenschaften
IUPAC Name |
4-fluoro-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJXLAGVBQQCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















